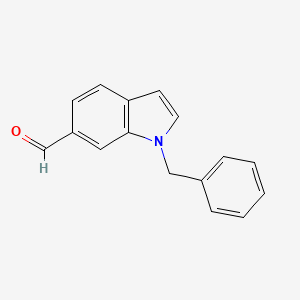

1-benzyl-1H-indole-6-carbaldehyde

Description

BenchChem offers high-quality 1-benzyl-1H-indole-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-1H-indole-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzylindole-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-12-14-6-7-15-8-9-17(16(15)10-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUVGGFDUDFBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Optimized Synthesis of 1-Benzyl-1H-indole-6-carbaldehyde

Topic: 1-Benzyl-1H-indole-6-carbaldehyde Synthesis Pathway Content Type: Technical Whitepaper / Laboratory Guide Author Role: Senior Application Scientist

Executive Summary & Strategic Analysis

This guide details the synthesis of 1-benzyl-1H-indole-6-carbaldehyde (CAS: 192997-34-5), a critical pharmacophore in the development of kinase inhibitors, anti-inflammatory agents, and tubulin polymerization inhibitors.

From a retrosynthetic perspective, the indole C6-position is electronically deactivated compared to the C3-position, making direct formylation (e.g., Vilsmeier-Haack) at C6 challenging without specific directing groups. Therefore, the most robust synthetic strategy relies on N-alkylation of a pre-functionalized indole-6-carboxaldehyde . This approach minimizes regioselectivity errors and maximizes yield.

This whitepaper outlines two validated pathways:

-

Route A (Direct N-Alkylation): The "Gold Standard" for scalability and atom economy.

-

Route B (Redox Sequence): An alternative utilizing the more stable methyl indole-6-carboxylate precursor, ideal when the aldehyde starting material is scarce or unstable in storage.

Pathway Visualization (Graphviz)

The following diagram illustrates the decision logic and chemical transformations for both pathways.

Caption: Figure 1. Convergent synthesis strategies. Path A represents the direct alkylation route, while Path B offers a workaround via the ester derivative.

Route A: Direct N-Benzylation (The Standard Protocol)

This protocol utilizes a base-mediated

Why this works (Mechanism & Selectivity)

-

Regioselectivity: While the indole anion is an ambident nucleophile (can react at N1 or C3), N-alkylation is kinetically and thermodynamically favored in polar aprotic solvents (DMF, DMSO) with "hard" electrophiles like benzyl halides.

-

Electronic Effects: The electron-withdrawing aldehyde group at C6 increases the acidity of the N-H proton, facilitating cleaner deprotonation compared to unsubstituted indole.

Detailed Protocol

Materials:

-

Indole-6-carbaldehyde (1.0 equiv)

-

Benzyl bromide (1.2 equiv)

-

Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with Indole-6-carbaldehyde (1.45 g, 10 mmol) and dissolve in anhydrous DMF (15 mL).

-

Base Addition: Add

(6.5 g, 20 mmol) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may darken; this is normal. -

Alkylation: Add Benzyl bromide (1.43 mL, 12 mmol) dropwise via syringe over 5 minutes.

-

Reaction: Heat the mixture to 60°C and stir for 3–5 hours.

-

Validation: Monitor by TLC (30% EtOAc in Hexanes). The starting material (

) should disappear, replaced by a higher running spot (

-

-

Workup:

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (

, Hexane/EtOAc gradient).

Expected Yield: 85–92%

Route B: The Redox Sequence (Alternative)

Use this route if Indole-6-carbaldehyde is unavailable or if you require the intermediate alcohol for other SAR (Structure-Activity Relationship) studies.

-

Step 1: N-Benzylation of Methyl Indole-6-carboxylate.

-

Follow the protocol in Route A, substituting the aldehyde with the ester. Yields are typically quantitative.

-

-

Step 2: Reduction to Alcohol.

-

Treat the N-benzyl ester with

(1.1 equiv) in THF at 0°C. Quench with Fieser workup.

-

-

Step 3: Oxidation to Aldehyde.

-

Treat the crude alcohol with Activated

(10 equiv) in DCM at reflux for 4 hours.

-

Analytical Validation (QC Criteria)

To ensure the integrity of the synthesized compound, compare your data against these standard parameters.

| Parameter | Method | Expected Signal / Value | Interpretation |

| Proton NMR | Aldehyde proton (Diagnostic) | ||

| Benzylic | |||

| Indole C7-H (Deshielded by C6-CHO) | |||

| Carbon NMR | Carbonyl Carbon | ||

| Mass Spec | ESI-MS (+) | Molecular Weight Confirmation | |

| Appearance | Visual | Off-white to pale yellow solid | Purity check (Dark brown = oxidation) |

Troubleshooting & Safety

Common Pitfalls

-

C3-Alkylation: Rare with carbonate bases. If observed (via NMR), switch to a "softer" base system or ensure the temperature does not exceed 80°C.

-

Incomplete Reaction: If starting material persists, add a catalytic amount of Potassium Iodide (KI) to generate Benzyl Iodide in situ (Finkelstein condition), which is more reactive.

-

Water Contamination: DMF is hygroscopic. Water quenches the indole anion. Use molecular sieves to dry DMF if unsure.

Safety Protocols

-

Benzyl Bromide: A potent lachrymator. Handle only in a functioning fume hood.

-

Sodium Hydride (if used): If substituting Carbonates for NaH (faster reaction), beware of

gas evolution. Quench excess NaH with

References

-

General N-Benzylation Protocol (Indole-3-carbaldehyde analog)

- Title: Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones.

- Source: RSC Advances (2024).

- Relevance: Validates the /DMF reflux method for formyl-indoles.

-

Indole-5-carbaldehyde Protocol (Regioisomer)

-

Classic Indole Alkylation (Organic Syntheses)

-

Commercial Verification

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 3. Synthesis of substituted N-heterocycles by N-benzylation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 6. jbarbiomed.com [jbarbiomed.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. 1-benzyl-1H-indole-6-carbaldehyde [chemicalbook.com]

- 10. 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde | 192997-34-5 [chemicalbook.com]

- 11. 1-Benzyl-1H-indole-6-carbaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE | 10511-51-0 [chemicalbook.com]

- 13. 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE | 10511-51-0 [chemicalbook.com]

- 14. 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE | 10511-51-0 [amp.chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

1-benzyl-1H-indole-6-carbaldehyde CAS number 192997-34-5

Topic: 1-benzyl-1H-indole-6-carbaldehyde (CAS 192997-34-5) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Building Block for Medicinal Chemistry and Tyrosinase Inhibition

Executive Summary

1-benzyl-1H-indole-6-carbaldehyde (CAS 192997-34-5) is a specialized heterocyclic intermediate critical to the synthesis of bioactive indole derivatives. Unlike its more common C3-substituted isomer, the C6-aldehyde variant offers a unique vector for extending pharmacophores, particularly in the development of tyrosinase inhibitors , tubulin polymerization inhibitors , and anticonvulsants . This guide provides a validated synthetic protocol, reactivity profile, and application overview, ensuring reproducible results in drug discovery workflows.

Chemical Identity & Physical Properties[1][2][3]

| Property | Specification |

| CAS Number | 192997-34-5 |

| IUPAC Name | 1-benzyl-1H-indole-6-carbaldehyde |

| Synonyms | 1-Benzylindole-6-carboxaldehyde; N-Benzylindole-6-carbaldehyde |

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.28 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 106–110 °C (Typical for pure crystalline form) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in water |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |

Synthetic Methodology

Strategic Route Selection

The synthesis of 1-benzyl-1H-indole-6-carbaldehyde requires careful regiochemical control.

-

Incorrect Route: Direct Vilsmeier-Haack formylation of 1-benzylindole preferentially targets the electron-rich C3 position, yielding the wrong isomer (1-benzylindole-3-carbaldehyde).

-

Correct Route: The protocol must begin with indole-6-carbaldehyde (commercially available or synthesized via Leimgruber–Batcho indole synthesis) followed by N-alkylation .

Validated Protocol: N-Benzylation

Reaction Principle: Nucleophilic substitution (

Reagents:

-

Indole-6-carbaldehyde (1.0 equiv)

-

Benzyl bromide (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) or Cesium Carbonate ( -

Solvent: N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve indole-6-carbaldehyde (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add

(20 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the indole N-H (pKa ~16). -

Alkylation: Dropwise add benzyl bromide (12 mmol).

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 7:3). The starting material (

~0.3) should disappear, and a new less polar spot ( -

Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates.

-

Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 85–95%

Synthesis Workflow Diagram

Caption: Regioselective synthesis via N-alkylation of pre-functionalized indole precursor.

Reactivity & Applications

Chemical Reactivity Profile

The C6-aldehyde moiety is electronically coupled to the indole system but remains highly reactive toward nucleophiles.

-

Schiff Base Formation: Condensation with amines/hydrazides yields imines/hydrazones. This is the primary route for generating bioactive libraries.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl nitriles.

-

Oxidation/Reduction: Can be oxidized to the corresponding carboxylic acid (using

) or reduced to the alcohol (using

Medicinal Chemistry Applications

A. Tyrosinase Inhibitors (Melanoma & Hyperpigmentation) Derivatives of 1-benzyl-1H-indole-6-carbaldehyde, particularly thiosemicarbazones , have shown potent inhibitory activity against tyrosinase. The indole core mimics the tyrosine substrate, while the benzyl group occupies the hydrophobic pocket of the enzyme.

B. Anticancer Agents (Tubulin Inhibition) The "indole-aryl" pharmacophore is a classic scaffold for tubulin polymerization inhibitors. The 6-position vector allows for extension into the colchicine-binding site of tubulin.

C. Anticonvulsants Hydrazone derivatives linked at the C6 position have demonstrated efficacy in maximal electroshock (MES) seizure models, likely modulating sodium channels.

Functionalization Pathway Diagram

Caption: Divergent synthesis pathways from the C6-aldehyde core.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use in a fume hood. Avoid dust generation.

-

Stability: Air-sensitive. Aldehydes can auto-oxidize to carboxylic acids upon prolonged exposure to air. Store under nitrogen or argon.

References

-

Organic Syntheses Procedure (N-Benzylation Protocol) . Org.[1][2][3] Synth.1974 , 54, 58. Link

-

Design, synthesis, and in vitro study of 1-benzyl-indole hybrid thiosemicarbazones . RSC Advances. 2024 . Link

-

Synthesis and Anticonvulsant Activity of Novel Benzyl-Indole Derivatives . Journal of Basic and Applied Research in Biomedicine. 2016 . Link

-

Nucleophilic substitution reaction in indole chemistry . Heterocycles. 2017 .[3][4] Link

-

Sigma-Aldrich Safety Data Sheet (Indole Aldehydes) . Link

Sources

Strategic Synthesis of 1-Benzyl-1H-indole-6-carbaldehyde: Precursor Selection and Methodology

Topic: Starting Materials for 1-Benzyl-1H-indole-6-carbaldehyde Synthesis Content Type: In-depth Technical Guide

Executive Summary & Retrosynthetic Logic

The synthesis of 1-benzyl-1H-indole-6-carbaldehyde presents a specific regiochemical challenge: functionalizing the benzene ring (C6) of the indole core while simultaneously controlling the nitrogen protection (N1).[1] Unlike the C3 position, which is naturally nucleophilic and easily functionalized via electrophilic aromatic substitution (e.g., Vilsmeier-Haack), the C6 position requires pre-functionalized starting materials or directed metalation strategies.

This guide outlines three distinct synthetic pathways based on starting material availability, cost-efficiency, and scale.

The Three Strategic Pathways

-

Route A (Direct Alkylation): The most streamlined approach using Indole-6-carbaldehyde .[1] Ideal for medicinal chemistry (mg to g scale).

-

Route B (Functional Group Interconversion): Uses Methyl indole-6-carboxylate .[1] Ideal for scale-up (>10g) due to the lower cost of the ester precursor.[1]

-

Route C (Lithiation/Formylation): Uses 6-Bromoindole .[1] Ideal when the aldehyde moiety causes stability issues in earlier steps or if the aldehyde must be introduced late-stage.[1]

Figure 1: Retrosynthetic analysis showing three convergent routes to the target aldehyde.[1]

Critical Reagent Comparison

Select your starting material based on the following constraints:

| Starting Material | CAS Number | Cost Profile | Synthetic Steps | Key Advantage | Key Risk |

| Indole-6-carbaldehyde | 192997-34-5 | High | 1 | Fastest route; minimal workup.[1] | Aldehyde can be sensitive to strong bases/oxidants. |

| Methyl indole-6-carboxylate | 50820-65-0 | Low | 3 | Cheaper; Ester is highly stable during storage.[1] | Requires reduction (LAH) and re-oxidation steps. |

| 6-Bromoindole | 52415-29-9 | Medium | 2 | Allows late-stage introduction of aldehyde.[1] | Requires cryogenic conditions (-78°C) and pyrophoric reagents (t-BuLi).[1] |

Route A: Direct N-Benzylation (The Gold Standard)[1]

This is the preferred method for laboratory-scale synthesis.[1] The electron-withdrawing nature of the C6-aldehyde increases the acidity of the N-H proton (

Mechanism & Causality

-

Deprotonation: A base (NaH or

) removes the N1 proton. The resulting anion is stabilized by the aromatic system and the electron-withdrawing aldehyde at C6.[1] -

Nucleophilic Attack: The indolyl anion attacks the benzylic carbon of benzyl bromide via an

mechanism. -

Regioselectivity: While C3 is nucleophilic, the hard electrophile (BnBr) and the solvent (DMF) heavily favor N-alkylation over C-alkylation.[1]

Detailed Protocol

Reagents:

-

Indole-6-carbaldehyde (1.0 equiv)[1]

-

Benzyl bromide (1.2 equiv)

-

Sodium Hydride (60% in oil) (1.5 equiv) OR

(3.0 equiv) for milder conditions. -

DMF (Anhydrous)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

-

Solubilization: Dissolve Indole-6-carbaldehyde (e.g., 1.0 g) in anhydrous DMF (10 mL). Cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns yellow/orange (indicating anion formation).

-

Alternative: If using

, add solid base and stir at room temperature; no cooling required.

-

-

Alkylation: Add Benzyl bromide (1.2 equiv) dropwise via syringe.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product will have a higher

than the starting material due to the loss of the polar N-H bond.

-

-

Workup: Quench carefully with ice water (50 mL). The product usually precipitates.

-

Purification: Filter the solid. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over

, and concentrate. Recrystallize from Ethanol or purify via flash column chromatography.

Route B: The Carboxylate Reduction Pathway

Use this route if Indole-6-carbaldehyde is unavailable or prohibitively expensive.[1]

Workflow

-

N-Benzylation: Follow the Route A protocol using Methyl indole-6-carboxylate as the substrate.[1]

-

Reduction: Treat the intermediate (Methyl 1-benzylindole-6-carboxylate) with

(LAH) in THF at 0°C.-

Result: 1-Benzyl-1H-indole-6-methanol.[1]

-

-

Oxidation: Convert the alcohol to the aldehyde using activated Manganese Dioxide (

) or Swern oxidation conditions.-

Note: Avoid chromic acid oxidants (Jones reagent) to prevent over-oxidation to the carboxylic acid.

-

Route C: Halogen-Metal Exchange (6-Bromoindole)[1]

This route is critical if you need to introduce the aldehyde functionality after establishing the N-benzyl core, often used when building complex libraries.[1]

Detailed Protocol

Reagents:

-

1-Benzyl-6-bromoindole (prepared via Route A conditions from 6-bromoindole).[1]

-

tert-Butyllithium (1.7M in pentane) - Pyrophoric![1]

-

DMF (Anhydrous)

-

THF (Anhydrous)

Step-by-Step:

-

Cryogenic Setup: Place 1-Benzyl-6-bromoindole (1.0 equiv) in dry THF under Argon. Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add t-BuLi (2.2 equiv) dropwise over 20 minutes.

-

Formylation: Add anhydrous DMF (5.0 equiv) rapidly.

-

Quench: Allow the reaction to warm to 0°C, then quench with saturated

. -

Isolation: Extract with ether. The organic layer contains the target aldehyde.[3][4]

Figure 2: Mechanism of the halogen-metal exchange and formylation sequence.

Troubleshooting & Self-Validating Systems

| Issue | Diagnostic | Corrective Action |

| Low Yield (Route A) | TLC shows starting material remaining after 4h. | The base ( |

| C3-Alkylation Byproduct | NMR shows loss of C3-H (approx 6.5 ppm doublet).[1] | Reaction temperature too high or solvent too non-polar. Ensure DMF is used and keep temp < 60°C. |

| Over-oxidation (Route B) | IR shows broad -OH stretch (acid) instead of sharp C=O (aldehyde).[1] | Stop oxidation immediately. Use milder oxidant like IBX or Dess-Martin Periodinane instead of KMnO4.[1] |

Safety Note

-

NaH: Reacts violently with moisture. Use dry solvents.[2][3][5]

-

t-BuLi: Spontaneously ignites in air.[1] Requires strict inert atmosphere techniques.

References

-

Organic Syntheses. "1-Benzylindole." Org.[2][5][6][7][8] Synth.1974 , 54,[1][6] 58. Link

-

Context: Foundational procedure for N-benzylation of indoles using DMSO/KOH, adaptable to the 6-aldehyde derivative.[1]

-

-

Santa Cruz Biotechnology. "1-Benzyl-1H-indole-6-carbaldehyde Product Sheet." Link

-

Context: Verification of commercial availability and CAS registry (192997-34-5).[1]

-

-

Journal of Basic and Applied Research in Biomedicine. "Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives." J. Basic Appl. Res. Biomed.2016 .[2][8][9] Link

- Context: Describes the N-benzylation of electron-deficient indole esters (analogous to Route B).

-

Royal Society of Chemistry (RSC). "Design, synthesis, and in vitro study of 1-benzyl-indole hybrid thiosemicarbazones."[1] RSC Adv.2024 .[4][5][8] Link

- Context: Provides specific conditions ( /DMF) for N-benzylation of indole-3-carbaldehyde, which is chemically homologous to the 6-isomer.

Sources

- 1. prepchem.com [prepchem.com]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. scholarworks.uark.edu [scholarworks.uark.edu]

- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 5. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of substituted N-heterocycles by N-benzylation [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. PubChemLite - 1-benzyl-6-bromo-1h-indole (C15H12BrN) [pubchemlite.lcsb.uni.lu]

biological activity of N-benzylated indole-6-carbaldehydes

An In-Depth Technical Guide to the Biological Activity of N-Benzylated Indole-6-carbaldehydes

A Foreword for the Modern Drug Discovery Professional

The indole nucleus stands as one of nature's most versatile and privileged scaffolds, forming the core of a multitude of natural products and synthetic compounds with profound pharmacological significance.[1][2] Within this chemical family, functionalization provides a pathway to modulate biological activity, and the position of substituents is paramount. While extensive research has illuminated the therapeutic potential of C3-substituted indoles, such as indole-3-carbaldehyde derivatives, their positional isomers remain a largely untapped reservoir of chemical novelty.[3][4] This guide ventures into this underexplored territory, focusing specifically on N-benzylated indole-6-carbaldehydes.

The strategic addition of an N-benzyl group is a well-established method for enhancing the potency and modulating the physicochemical properties of indole-based compounds, often leading to improved cell permeability and target engagement.[5][6] By combining this modification with the less-explored indole-6-carbaldehyde scaffold, we hypothesize the creation of a new class of molecules with unique biological profiles. This document serves as a technical roadmap for the synthesis, characterization, and biological evaluation of these novel compounds. It is designed not as a retrospective review, but as a forward-looking guide for researchers poised to explore new frontiers in indole chemistry and cancer biology.

Synthetic Strategy: Accessing the Target Scaffold

The logical and efficient synthesis of N-benzylated indole-6-carbaldehydes is foundational to exploring their biological potential. The most direct route involves the N-alkylation of commercially available indole-6-carboxaldehyde. This one-step process offers a high-yielding and straightforward entry into the target chemical class.

Experimental Protocol: Synthesis of 1-Benzyl-1H-indole-6-carboxaldehyde

Rationale: This protocol employs a standard nucleophilic substitution reaction. The indole nitrogen, made more nucleophilic by a base, attacks the electrophilic benzyl carbon of benzyl bromide. Cesium carbonate (Cs₂CO₃) is chosen as the base for its high solubility in polar aprotic solvents like DMF and its ability to promote efficient N-alkylation with minimal side reactions.[7]

Materials:

-

Indole-6-carboxaldehyde

-

Benzyl bromide

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Crushed Ice

-

Deionized Water

-

Hexane

Procedure:

-

To a stirred suspension of Cs₂CO₃ (2.0 equivalents) and indole-6-carboxaldehyde (1.0 equivalent) in dry DMF, add benzyl bromide (1.0 equivalent) dropwise at room temperature.[7]

-

Allow the resultant solution to stir for 5-6 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid product thoroughly with water and then with hexane to remove any unreacted starting materials and impurities.

-

Dry the final product, 1-benzyl-1H-indole-6-carboxaldehyde, under vacuum.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to verify the successful N-benzylation and the integrity of the indole-6-carbaldehyde scaffold.

Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.

A Framework for Experimental Validation

A systematic, multi-phase approach is essential to rigorously evaluate the biological activity of this novel compound class. The workflow begins with broad screening for cytotoxicity and progresses to detailed mechanistic studies for the most promising candidates. [8]

Caption: Experimental workflow for biological activity validation.

Phase 1: In Vitro Cytotoxicity Screening

Rationale: The initial step is to determine the general cytotoxic potential of the synthesized compounds against a diverse panel of human cancer cell lines. The MTT assay is a robust, colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability. [9][10]Using a panel of cell lines (e.g., MCF-7 [breast], MDA-MB-231 [breast, TNBC], A549 [lung], HCT116 [colon]) provides insights into potential cancer-type selectivity. [11][12][13] Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). [10]2. Compound Treatment: Prepare a series of dilutions of the N-benzylated indole-6-carbaldehyde compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. [13]4. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. [9]5. Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a 1:1 DMSO-ethanol solution) to dissolve the formazan crystals. [9]6. Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Phase 2: Mechanistic Elucidation

For compounds demonstrating significant cytotoxicity (e.g., IC₅₀ < 10 µM), the next step is to investigate the underlying mechanism of action.

Protocol: In Vitro Tubulin Polymerization Assay

Rationale: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. It is the definitive experiment to confirm or refute the tubulin inhibition hypothesis. The assay monitors the increase in light scattering or fluorescence as tubulin dimers assemble into microtubules. [14][15]

-

Reagent Preparation: Reconstitute lyophilized, purified bovine tubulin in a general tubulin buffer. Prepare a reaction mixture containing tubulin, a GTP solution, and a polymerization buffer.

-

Compound Addition: Add the test compound (N-benzylated indole-6-carbaldehyde), a positive control (e.g., colchicine for inhibition), a negative control (e.g., paclitaxel for stabilization), and a vehicle control to separate wells of a 96-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Monitor the change in absorbance (at 340 nm) over time. An increase in absorbance indicates microtubule polymerization.

-

Analysis: Compare the polymerization curves of the test compounds to the controls. Inhibitors will suppress the rate and extent of absorbance increase. Calculate the IC₅₀ for tubulin polymerization inhibition. [14]

Data Presentation and Structure-Activity Relationship (SAR)

Systematic data collection and analysis are crucial for identifying lead candidates and guiding future compound optimization. Data should be organized into clear, comparative tables.

Table 1: Cytotoxicity of N-Benzylated Indole-6-carbaldehyde Derivatives

| Compound ID | N-Benzyl Substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. MDA-MB-231 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |

| XYZ-01 | H | [Data] | [Data] | [Data] | [Data] |

| XYZ-02 | 4-Chloro | [Data] | [Data] | [Data] | [Data] |

| XYZ-03 | 4-Methoxy | [Data] | [Data] | [Data] | [Data] |

| XYZ-04 | 3,4,5-Trimethoxy | [Data] | [Data] | [Data] | [Data] |

| Doxorubicin | (Positive Control) | [Data] | [Data] | [Data] | [Data] |

Interpreting the Data for SAR: By synthesizing and testing a small library of analogs with varied substituents on the N-benzyl ring, critical structure-activity relationships can be established. For instance, studies on related indole hydrazones have shown that electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) on the benzyl ring can significantly impact cytotoxic potency. [3][16]This analysis provides a rational basis for designing next-generation compounds with improved activity and selectivity.

Future Perspectives

The exploration of N-benzylated indole-6-carbaldehydes represents a promising avenue in medicinal chemistry. The initial findings from the proposed validation framework will serve as a launchpad for more extensive studies. The aldehyde functional group is a versatile chemical handle, allowing for the synthesis of a wide array of derivatives, including hydrazones, Schiff bases, and oximes, each with the potential for a unique biological profile. [3][6]Should the tubulin inhibition mechanism be confirmed, these compounds could be developed as novel antimitotic agents for cancer therapy. Furthermore, given the broad biological activities of the indole scaffold, these compounds warrant investigation for other therapeutic applications, including as antiviral and anti-inflammatory agents. [17][18]This guide provides the foundational strategy to unlock the potential of this unexplored class of molecules.

References

- BenchChem. (2025). Application Notes and Protocols for Testing Anticancer Activity of Indole Derivatives. [Online PDF].

- Gaudet, C., & Arulanandam, R. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PLOS ONE.

- BenchChem. (2025). Unveiling the In Vitro Cytotoxic Potential of Indole-Amide Derivatives. [Online PDF].

- BenchChem. (2025). Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines. [Online PDF].

- Albano, A., et al. (n.d.). N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. Taylor & Francis Online.

- Kumar, D., et al. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Publishing.

- Lv, P.-C., et al. (2015). Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors. PubMed.

- Gothe, M., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. ACS Publications.

- Leoni, A., et al. (n.d.). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. ACS Publications.

- Farooq, U., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing.

- Kumar, A., et al. (2019). Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety. Taylor & Francis Group - Figshare.

- Li, W., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed.

- Li, W., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC.

- Farooq, U., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing.

- Al-Ostath, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.

- Riby, J. E., et al. (n.d.). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PMC.

- Sigma-Aldrich. (n.d.). Indole-6-carboxaldehyde 97.

- Kaushik, N. K., et al. (n.d.). Biomedical Importance of Indoles. PMC.

- Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing.

- Raju, G. S., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.

- Lage, S., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI.

- Al-Suhaimi, K. S., et al. (n.d.). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI.

- MedChemExpress. (n.d.). Indole-3-carboxaldehyde (3-Formylindole).

- Li, C., et al. (n.d.). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 7. jbarbiomed.com [jbarbiomed.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]

- 17. tandfonline.com [tandfonline.com]

- 18. tandf.figshare.com [tandf.figshare.com]

An In-Depth Technical Guide to the Solubility and Stability of 1-benzyl-1H-indole-6-carbaldehyde

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-benzyl-1H-indole-6-carbaldehyde, focusing on its solubility and stability. The information herein is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable experimental protocols.

Introduction

1-benzyl-1H-indole-6-carbaldehyde is a heterocyclic compound featuring an indole core, a versatile scaffold in medicinal chemistry. The benzyl group at the N1 position and the carbaldehyde at the C6 position impart specific characteristics that influence its behavior in various chemical environments. A thorough understanding of its solubility and stability is paramount for its application in drug discovery and development, impacting formulation, storage, and biological activity.

I. Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The structure of 1-benzyl-1H-indole-6-carbaldehyde, with its largely nonpolar aromatic rings, suggests limited aqueous solubility. The "like dissolves like" principle is a foundational concept in predicting solubility behavior.[1]

Predicted Solubility

Based on its molecular structure, 1-benzyl-1H-indole-6-carbaldehyde is expected to be soluble in nonpolar organic solvents and have limited solubility in polar solvents like water. The presence of the aldehyde group may provide some capacity for hydrogen bonding, but the large hydrophobic surface area of the benzyl and indole rings will likely dominate its solubility characteristics.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 1-benzyl-1H-indole-6-carbaldehyde involves testing its solubility in a range of solvents of varying polarity and pH.[2][3][4]

Table 1: Proposed Solvents for Solubility Testing

| Solvent Class | Specific Solvent | Expected Outcome | Rationale |

| Nonpolar Organic | Hexane, Toluene | High Solubility | "Like dissolves like" principle; dissolution of nonpolar compound in nonpolar solvent.[1] |

| Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetone | High to Moderate Solubility | Solvents with intermediate polarity capable of dissolving compounds with both polar and nonpolar regions. |

| Polar Protic | Ethanol, Methanol | Moderate to Low Solubility | The hydroxyl group can interact with the aldehyde, but the nonpolar bulk of the molecule may limit solubility. |

| Aqueous | Water | Very Low to Insoluble | The large hydrophobic structure is not readily solvated by water molecules. |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The molecule lacks a basic functional group that can be protonated to form a soluble salt.[3][4] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule does not possess a sufficiently acidic proton to be deprotonated by a dilute base.[3][4] |

Protocol for Qualitative Solubility Testing

This protocol provides a systematic workflow for assessing the solubility of 1-benzyl-1H-indole-6-carbaldehyde in various solvents.[2][3][4]

Materials:

-

1-benzyl-1H-indole-6-carbaldehyde

-

Test tubes

-

Vortex mixer

-

Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO3, 5% HCl, concentrated H2SO4.[2][3]

Procedure:

-

Initial Solvent Tests:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of water in portions, vortexing after each addition. Observe for dissolution.[3]

-

If soluble in water, test with litmus paper to determine if it's an acidic or basic compound.[4]

-

If insoluble in water, proceed to the next step.

-

-

Acid-Base Solubility Tests:

-

To a fresh 25 mg sample of the compound, add 0.75 mL of 5% NaOH solution and vortex.[3] Observe for dissolution, which would indicate an acidic compound.

-

If soluble in 5% NaOH, test its solubility in 5% NaHCO3 to differentiate between strong and weak acids.[3]

-

If insoluble in 5% NaOH, test the solubility in 5% HCl.[3] Dissolution indicates a basic compound.

-

-

Solubility in Concentrated Acid:

-

If the compound is insoluble in water, dilute acid, and dilute base, test its solubility in cold, concentrated sulfuric acid.[3] Solubility in this strong acid suggests the presence of a functional group that can be protonated, such as an aldehyde.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A flowchart for systematic solubility testing of an organic compound.

II. Stability Profile: Forced Degradation Studies

Stability testing is crucial for identifying potential degradation pathways and establishing a shelf-life for a compound.[5][6] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[7][8]

Potential Degradation Pathways

The indole nucleus, while aromatic, can be susceptible to degradation. Potential degradation pathways for 1-benzyl-1H-indole-6-carbaldehyde include:

-

Oxidation: The indole ring can be oxidized, potentially leading to the formation of N-oxides or ring-opened products. The aldehyde group is also susceptible to oxidation to a carboxylic acid.

-

Hydrolysis: While the N-benzyl group is generally stable, extreme pH and temperature could lead to its cleavage. The aldehyde group is generally stable to hydrolysis.

-

Photodegradation: Aromatic compounds can be sensitive to light, leading to the formation of radicals and subsequent degradation products.

-

Acid/Base Mediated Degradation: Under strong acidic conditions, the electron-rich indole ring may undergo electrophilic attack or polymerization.[9] In the presence of a strong base, while less common for this specific structure, reactions involving the aldehyde or other parts of the molecule could occur.[9]

Protocol for Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of 1-benzyl-1H-indole-6-carbaldehyde under various stress conditions.[9]

Materials:

-

1-benzyl-1H-indole-6-carbaldehyde

-

Acetonitrile or Methanol (for stock solution)

-

0.2 M Hydrochloric Acid (HCl)

-

0.2 M Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H2O2)

-

High-Performance Liquid Chromatography (HPLC) system with a stability-indicating method

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mg/mL solution of 1-benzyl-1H-indole-6-carbaldehyde in a suitable organic solvent like acetonitrile or methanol.[9]

-

Acidic Stress:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.[9]

-

Prepare a control sample with 1 mL of purified water instead of HCl.

-

Incubate samples at 60°C and protect from light.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.[9]

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[9]

-

-

Basic Stress:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.[9]

-

Prepare a control sample with 1 mL of purified water instead of NaOH.

-

Incubate samples at 60°C and protect from light.

-

Withdraw aliquots at specified time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[9]

-

-

Oxidative Stress:

-

Treat the compound solution with 30% hydrogen peroxide at room temperature.

-

Monitor the reaction over time by HPLC.

-

-

Thermal Stress:

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.

-

Analyze samples at various time points.

-

-

Photostability Stress:

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light.

-

Diagram 2: Workflow for Forced Degradation Studies

Caption: A schematic of the parallel workflows in a forced degradation study.

III. Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage recommendations are provided:

-

Storage: Store 1-benzyl-1H-indole-6-carbaldehyde in a cool, dry, and dark place to minimize degradation from heat and light. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.[10][11] Avoid generating dust.[11] Ensure adequate ventilation.[10]

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of 1-benzyl-1H-indole-6-carbaldehyde. While specific experimental data for this compound is not extensively available in the public domain, the provided protocols, based on established scientific principles and data from analogous structures, offer a robust starting point for its characterization. A thorough investigation of these properties is essential for the successful development of this compound for any research or therapeutic application.

References

- Solubility test for Organic Compounds. (2024, September 24).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

- Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms.

- Stability Testing of Pharmaceutical Products. (2012, March 17).

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventiona - Paho.org.

- An Introduction to the Accelerated Stability Assessment Program. (2017, August 15).

- Experiment: Solubility of Organic & Inorganic Compounds.

- Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE | 10511-51-0 - ChemicalBook. (2025, July 14).

- CHEMICAL SAFETY DATA SHEET - Biolandes.

- 1-Benzyl-1H-indole-6-carbaldehyde | SCBT - Santa Cruz Biotechnology.

- 1-benzyl-1H-indole-6-carbaldehyde | CymitQuimica.

- 1-Benzyl-1H-indole-3-carbaldehyde | 10511-51-0 - TCI Chemicals.

- The biosynthetic pathway of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives in arabidopsis - SciSpace. (2014, June 15).

- Stability issues of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde under acidic/basic conditions - Benchchem.

- of indole aerobic degradation functional enzymes. (A) overall indole... - ResearchGate.

- 1-benzylindole - Organic Syntheses Procedure.

- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Publishing. (2024, September 6).

- Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC - NIH. (2018, November 1).

- 1-BENZYL-1H-INDOLE-4-CARBOXYLIC ACID Safety Data Sheets - Echemi.

- Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC.

- Safety Data Sheet: Benzaldehyde - Carl ROTH.

- 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE | CAS 10511-51-0 - Matrix Fine Chemicals.

- (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018, November 1).

- 1-benzyl-1h-indole | Sigma-Aldrich.

- Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - MDPI. (2021, November 3).

- Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025, February 4).

- 1-Benzyl-1H-indole-3-carbaldehyde - CymitQuimica.

Sources

- 1. chem.ws [chem.ws]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 6. japsonline.com [japsonline.com]

- 7. www3.paho.org [www3.paho.org]

- 8. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biolandes.com [biolandes.com]

- 11. echemi.com [echemi.com]

Whitepaper: The Indole-6-Carbaldehyde Scaffold: A Nexus for Synthetic Innovation and Therapeutic Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Among the vast family of indole-containing molecules, indole-6-carbaldehyde emerges as a particularly versatile and strategically important intermediate.[4] Its unique substitution pattern, featuring a reactive aldehyde group on the benzene ring, provides a powerful handle for extensive chemical modification, enabling the exploration of vast chemical space. This technical guide delves into the discovery of novel compounds derived from the indole-6-carbaldehyde core. We will explore robust synthetic strategies, detail logical derivatization pathways, and examine the compelling biological activities of these compounds, with a focus on their potential as next-generation therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this privileged scaffold for the creation of innovative molecular entities.

The Strategic Importance of the Indole-6-Carbaldehyde Core

The indole ring system is often described as a "privileged scaffold" because its structure is frequently recognized by biological receptors, mimicking peptide structures and binding reversibly to various enzymes.[1][5] This inherent bio-compatibility makes it an ideal starting point for drug design.

Indole-6-carbaldehyde distinguishes itself from other isomers, such as the more commonly studied indole-3-carbaldehyde[6], by positioning the reactive aldehyde functionality at the C6 position. This placement has profound implications:

-

Vectorial Exit Point: The C6-aldehyde group directs synthetic modifications away from the biologically crucial N-H and C2/C3 positions of the pyrrole ring, allowing for the independent modulation of pharmacokinetic and pharmacodynamic properties.

-

Access to Novel Chemical Space: Derivatization at C6 leads to compounds with unique three-dimensional shapes and electronic distributions compared to derivatives from other positions, increasing the probability of discovering novel biological activities.

-

Proven Bioactivity: The parent molecule itself, indole-6-carboxaldehyde (I6CA), has demonstrated significant protective effects against oxidative stress-induced mitochondrial dysfunction, DNA damage, and apoptosis, establishing a foundational biological rationale for its exploration.[7]

This guide will illuminate the pathway from this fundamental building block to complex, biologically active molecules.

Synthetic Pathways: From Core Synthesis to Analogue Generation

The generation of a diverse library of novel compounds begins with a reliable and scalable synthesis of the core scaffold. Subsequently, logical functionalization strategies are employed to build molecular complexity.

Foundational Synthesis of Indole-6-Carbaldehyde

A common and effective method for preparing the indole-6-carbaldehyde core is through the reduction of a nitrile precursor, 6-cyanoindole. This transformation is a cornerstone of indole chemistry, valued for its efficiency and the relative accessibility of the starting material.

Causality of Method Selection: The choice of a nitrile reduction pathway is predicated on its high fidelity and yield. Using a reducing agent like Raney Nickel with a hydrogen source such as sodium hypophosphite provides a robust method that avoids harsh conditions which could degrade the sensitive indole nucleus.[8] This approach is preferable to direct formylation methods which can often lead to mixtures of isomers and lower yields.

Experimental Protocol: Synthesis of Indole-6-Carbaldehyde from 6-Cyanoindole [8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-cyanoindole (15.0 g) and sodium hypophosphite (90 g) in a solvent mixture of water (326 mL), acetic acid (326 mL), and pyridine (652 mL).

-

Catalyst Addition: Carefully add Raney Nickel catalyst to the stirring solution. Note: Raney Nickel is pyrophoric and should be handled with appropriate care under a moist atmosphere.

-

Reaction Execution: Heat the reaction mixture to 45°C and stir vigorously for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Filtration: Upon completion, cool the mixture to room temperature and filter it through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with ethyl acetate.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

-

Workup - Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting residue from a dichloromethane/hexane solvent system to yield indole-6-carbaldehyde as a yellow to orange crystalline powder.

Derivatization Logic and Chemical Space Expansion

With the core scaffold in hand, the aldehyde group serves as the primary anchor for diversification. The goal is not random derivatization, but a logical expansion of the chemical space to probe structure-activity relationships (SAR).

Caption: Key derivatization pathways from the indole-6-carbaldehyde core.

-

Schiff Base Formation: This is often the first step in an SAR campaign. Reacting the aldehyde with a diverse panel of primary amines is synthetically straightforward and introduces a wide range of functionalities (e.g., aliphatic, aromatic, heterocyclic) to probe for biological interactions.[9]

-

Knoevenagel Condensation: This reaction with active methylene compounds is a classic strategy for creating C-C double bonds, leading to derivatives like stilbene-based antitumor agents.[10] The choice of the active methylene partner allows for fine-tuning of electronic properties and molecular geometry.

-

Reductive Amination: This two-step, one-pot reaction provides access to secondary and tertiary amines. Unlike the imines formed in Schiff base reactions, the resulting amines are saturated, providing conformational flexibility which can be crucial for optimal binding to a biological target.

-

N-H Functionalization: The indole N-H bond can be alkylated or arylated. This modification is often used to block hydrogen bond donation or to introduce functionalities that can modulate solubility, cell permeability, or target engagement.[11]

Biological Activity and Therapeutic Frontiers

While the synthetic potential is vast, the ultimate value of the indole-6-carbaldehyde scaffold lies in the biological activity of its derivatives. Research points toward several promising therapeutic avenues.

Antioxidant and Cytoprotective Effects

The parent molecule, I6CA, is a potent antioxidant. In a key study, I6CA was shown to protect skeletal myoblasts from hydrogen peroxide (H₂O₂)-induced oxidative stress.[7]

Mechanism of Action: Oxidative stress triggers a cascade of cellular damage, beginning with the generation of reactive oxygen species (ROS). Excessive ROS leads to the loss of mitochondrial membrane potential (MMP), the release of cytochrome c into the cytosol, and subsequent activation of caspase-3, culminating in apoptosis (programmed cell death). I6CA intervenes early in this process by scavenging ROS, thereby preserving mitochondrial function and preventing the downstream apoptotic cascade.[7]

Caption: I6CA's intervention in the oxidative stress-induced apoptosis pathway.

Anticancer and Enzyme Inhibition Potential

The indole scaffold is a well-established pharmacophore in oncology.[12][13] Derivatives of indole-6-carbaldehyde are valuable as reactants in the synthesis of targeted anticancer agents. For example, they are used to create stilbene-based compounds, a class known for its antitumor properties.[10][14] Furthermore, the scaffold serves as a starting point for designing specific enzyme inhibitors, such as analogs of botulinum neurotoxin serotype A protease inhibitors, highlighting its utility in addressing specific disease targets.[10][14]

Antimicrobial and Anti-inflammatory Applications

The broader family of indole derivatives possesses a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[1][5][15] By generating novel indole-6-carbaldehyde derivatives through the strategies outlined above (e.g., Schiff bases), it is possible to create compounds that can be screened against bacterial and fungal pathogens or in assays for inflammatory markers. The structural diversity achievable from this single core makes it an excellent platform for high-throughput screening campaigns aimed at discovering new leads in these therapeutic areas.

Table 1: Summary of Biological Activities for Indole-Based Compounds

| Compound Class | Specific Example / Scaffold | Biological Activity | Key Findings & Rationale | Reference |

| Core Scaffold | Indole-6-Carbaldehyde (I6CA) | Antioxidant, Cytoprotective | Protects against H₂O₂-induced apoptosis by scavenging ROS and preserving mitochondrial function. | [7] |

| Stilbene Analogs | Indole-6-carbaldehyde derivative | Antitumor | Serves as a key reactant in the synthesis of stilbene-based agents known for anticancer activity. | [10][14] |

| Enzyme Inhibitors | Indole-6-carbaldehyde derivative | Protease Inhibition | Used as a precursor for analogs that inhibit botulinum neurotoxin serotype A protease. | [10] |

| Schiff Bases | Indole-carbaldehyde + Amine | Antimicrobial, Anticancer | Schiff bases of various indole aldehydes show broad bioactivity; a logical path for novel compound discovery. | [9][15] |

| General Indoles | Diverse Indole Derivatives | Anti-inflammatory, Antiviral | The indole nucleus is a common feature in molecules with a wide range of pharmacological effects. | [1][15] |

Validated Screening Protocols for Lead Discovery

The discovery of novel bioactive compounds requires robust and reproducible screening assays. The protocols described here are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

High-Throughput Screening Workflow

A logical screening cascade ensures that resources are focused on the most promising compounds.

Caption: A typical workflow for screening novel compound libraries.

Protocol: Cell Viability Assessment via MTT Assay

This protocol assesses the cytotoxic effect of novel compounds on a chosen cell line (e.g., a cancer cell line or a normal cell line to check for general toxicity).

-

Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Self-Validation:

-

Vehicle Control: Cells treated with only the solvent (e.g., DMSO) used to dissolve the test compounds. This defines 100% cell viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin). This confirms the assay is responsive.

-

Blank Control: Wells containing only media and MTT reagent. This provides the background absorbance to be subtracted.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the novel indole-6-carbaldehyde derivatives. Remove the old media from the cells and add fresh media containing the test compounds at various concentrations. Include vehicle and positive controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

Indole-6-carbaldehyde is more than just a chemical intermediate; it is a launchpad for therapeutic innovation. Its strategic structure allows for the creation of diverse and novel molecular architectures with significant potential in areas like oncology, neuroprotection, and infectious diseases. The foundational antioxidant activity of the core scaffold provides a compelling starting point for developing agents that can combat diseases rooted in oxidative stress.

The future of research in this area will likely focus on:

-

Advanced Synthesis: Employing modern catalytic methods, such as C-H activation, to functionalize other positions on the indole ring in a controlled manner.[2][3]

-

Target-Based Design: Moving beyond phenotypic screening to the rational design of inhibitors for specific enzymes and receptors implicated in disease.

-

Multifunctional Ligands: Developing single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer and neurodegeneration.

By combining innovative synthesis with rigorous biological evaluation, the scientific community can continue to unlock the immense therapeutic potential held within the indole-6-carbaldehyde scaffold.

References

-

A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. ACS Publications - The Journal of Organic Chemistry. [Link]

-

A brief review of the biological potential of indole derivatives. ResearchGate. [Link]

-

Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts. National Institutes of Health (NIH) - PMC. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

Indole synthesis: a review and proposed classification. Semantic Scholar. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]

-

Haloindole Carboxaldehyde as an Emerging Precursor for the Synthesis of Versatile Essential Skeletons. ResearchGate. [Link]

-

Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Preprints.org. [Link]

-

Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. International Journal of Pharmaceutical Investigation. [Link]

-

Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. MDPI. [Link]

-

1H-Indole-6-carboxaldehyde | C9H7NO. PubChem. [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University. [Link]

-

Scientists crack indole's toughest bond with copper, unlocking new medicines. ScienceDaily. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health (NIH) - PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. news-medical.net [news-medical.net]

- 3. sciencedaily.com [sciencedaily.com]

- 4. chemimpex.com [chemimpex.com]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. researchgate.net [researchgate.net]

- 7. Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-6-carboxaldehyde CAS#: 1196-70-9 [m.chemicalbook.com]

- 9. ajchem-b.com [ajchem-b.com]

- 10. インドール-6-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 13. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. インドール-6-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Utilization of 1-Benzyl-1H-indole-6-carbaldehyde in Medicinal Chemistry

[1]

Abstract

1-Benzyl-1H-indole-6-carbaldehyde (CAS: 192997-34-5) serves as a critical "positional isomer" scaffold in the development of indole-based therapeutics.[1] While the 3-carbaldehyde isomer is ubiquitous, the 6-carbaldehyde variant offers a unique vector for extending pharmacophores into distinct binding pockets, particularly in kinase inhibitors and tubulin polymerization destabilizers. This guide provides validated protocols for its synthesis, handling, and downstream transformation into high-value bioactive motifs.

Part 1: Chemical Profile & Handling[1]

Molecule Characterization[1][2][3][4][5][6]

-

IUPAC Name: 1-benzylindole-6-carboxaldehyde[1]

-

Molecular Formula: C₁₆H₁₃NO[1]

-

Key Functional Groups:

Storage & Stability[1]

-

State: Pale yellow to tan solid.

-

Oxidation Sensitivity: Moderate. The aldehyde can slowly oxidize to the carboxylic acid if exposed to air/light for prolonged periods.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrate formation.

Part 2: Preparation Protocol (The Foundation)

While often commercially available, in-house synthesis ensures high purity and allows for the introduction of substituted benzyl groups. The most robust route is the N-alkylation of commercially available indole-6-carbaldehyde.[1]

Protocol A: Regioselective N-Benzylation

Objective: Synthesize 1-benzyl-1H-indole-6-carbaldehyde from indole-6-carbaldehyde.[1]

Reagents

-

Substrate: Indole-6-carbaldehyde (1.0 equiv)[1]

-

Alkylating Agent: Benzyl bromide (1.2 equiv) [Caution: Lachrymator]

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)

-

Solvent: Anhydrous DMF or Acetonitrile (ACN)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add Indole-6-carbaldehyde (10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

-

Deprotonation:

-

Alkylation: Add Benzyl bromide (12 mmol) dropwise via syringe over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Checkpoint: Product typically has a higher R_f than the starting indole.

-

-

Workup: Quench with ice-cold water (100 mL). The product often precipitates.

-

Purification: Recrystallize from Ethanol or perform flash chromatography (SiO₂, 0-20% EtOAc in Hexane).

Data Validation

| Parameter | Expected Value | Notes |

| Yield | 85–95% | N-alkylation is highly favored over C-alkylation under these conditions.[1] |

| ¹H NMR | δ 5.40 (s, 2H) | Characteristic singlet for N-CH₂-Ph methylene protons.[1] |

| ¹H NMR | δ 10.0 (s, 1H) | Aldehyde proton (remains intact). |

Part 3: Divergent Synthesis (The Applications)

The C6-aldehyde is a versatile "hub" for divergent synthesis. Below are three critical transformations used in drug discovery.

Workflow Visualization

Figure 1: Divergent synthetic pathways starting from the 1-benzyl-1H-indole-6-carbaldehyde hub.[1]

Protocol B: Knoevenagel Condensation (Anticancer Scaffolds)

Context: Used to synthesize indole-based chalcones or vinyl sulfones, common in tubulin inhibitors.[1]

-

Mix: Combine 1-benzyl-1H-indole-6-carbaldehyde (1.0 equiv) and the Active Methylene Compound (e.g., Malononitrile, Acetophenone derivative) (1.0 equiv) in Ethanol.

-

Catalyst: Add catalytic Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv).

-

Reflux: Heat to 80°C for 2–6 hours.

-

Isolation: Cool to RT. The condensation product usually precipitates as a colored solid (yellow/orange). Filter and wash with cold ethanol.

Protocol C: Reductive Amination (Kinase/CNS Ligands)

Context: Converts the aldehyde into a secondary or tertiary amine, a standard linker strategy in fragment-based drug design.[1]

-

Imine Formation: Dissolve aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane) or DCM. Add Activated Molecular Sieves (4Å) to absorb water. Stir for 2 hours at RT.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv).

-

Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before it forms the imine, preventing alcohol byproducts.

-

-

Quench: Stir overnight. Quench with sat. NaHCO₃.

-

Extraction: Extract with DCM. The product is the amine.

Part 4: Scientific Integrity & Troubleshooting

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete deprotonation | Ensure reagents are dry.[1][5] If using NaH, ensure H₂ evolution stops before adding bromide. |

| C-Alkylation Byproduct | Solvent polarity too low | Use high-dielectric solvents like DMF or DMSO to favor N-alkylation (Sn2 type).[1] |

| Aldehyde Oxidation | Old starting material | Purify the aldehyde precursor before reaction. Perform reactions under N₂. |

| No Reaction (Protocol C) | Steric hindrance | If amine is bulky, switch solvent to Toluene and reflux with Dean-Stark trap to force imine formation before reduction. |

Analytical Expectations (Self-Validation)

To confirm the identity of 1-benzyl-1H-indole-6-carbaldehyde :

-

IR Spectroscopy: Look for the strong C=O stretch around 1680–1700 cm⁻¹ (conjugated aldehyde).

-

¹³C NMR: The carbonyl carbon will appear significantly downfield, typically around 190–192 ppm .

-

Mass Spectrometry: ESI+ should show [M+H]⁺ = 236.1.

References

-

Synthesis of N-Benzyl Indoles (General Protocol): Heaney, H., & Ley, S. V. (1974).[11] 1-Benzylindole.[1][6][12][8][2][3][9][11][13][14] Organic Syntheses, 54, 58.[11] [Link]

-

Reactivity of Indole-Carbaldehydes (Thiosemicarbazones): Batool, Z., et al. (2024).[6] Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones. RSC Advances, 14, 26955-26970.[1] [Link]

-

Biological Application (Anticancer/Tubulin): Lai, M-J., et al. (2017).[10] Anti-leukemia effects of the novel synthetic 1-benzylindole derivative 21-900 in vitro and in vivo.[1][10] Scientific Reports, 7, 42291.[10] [Link]

Sources

- 1. 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE | 10511-51-0 [chemicalbook.com]

- 2. 1-Benzyl-1H-indole-6-carbaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 7. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 8. jbarbiomed.com [jbarbiomed.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anti-leukemia effects of the novel synthetic 1-benzylindole derivative 21-900 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1-benzyl-1h-indole | Sigma-Aldrich [sigmaaldrich.com]